
2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is a complex organic compound characterized by the presence of a disulfide bond and an alpha-methylbenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) typically involves the reaction of alpha-methylbenzylidene with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its disulfide bond and alpha-methylbenzylidene group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used in similar applications.
2,2’-Dithiobis(N-methylbenzamide): Another disulfide compound with different functional groups.
Uniqueness
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alpha-methylbenzylidene group and disulfide bond make it a versatile compound for various applications.
Propriétés
Numéro CAS |
91486-04-3 |
|---|---|
Formule moléculaire |
C14H24N2S2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H24N2S2/c1-11(9-15)17-14(3,18-12(2)10-16)13-7-5-4-6-8-13/h4-8,11-12H,9-10,15-16H2,1-3H3 |
Clé InChI |
XKWXUFXOJNNVPX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)SC(C)(C1=CC=CC=C1)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


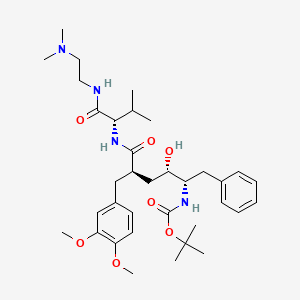
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
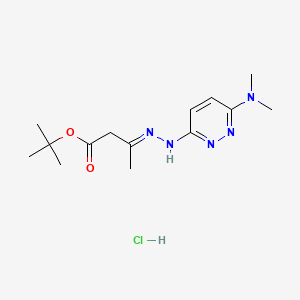
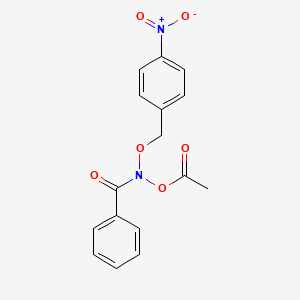
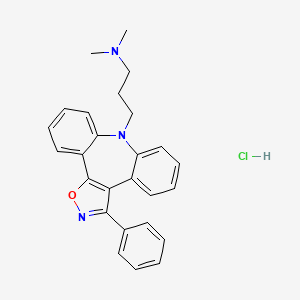
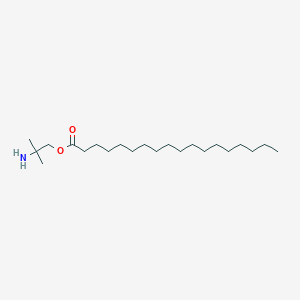
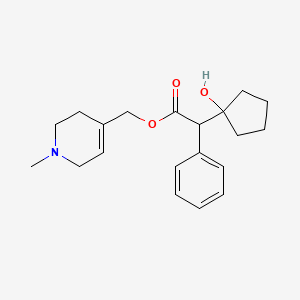
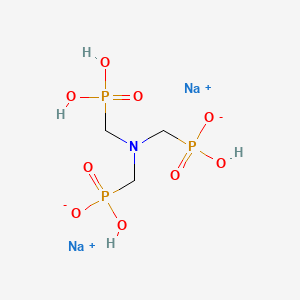

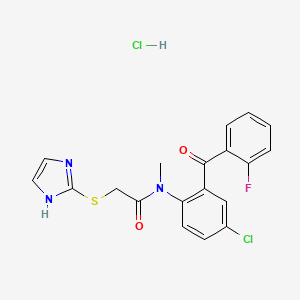

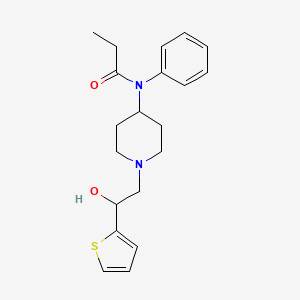
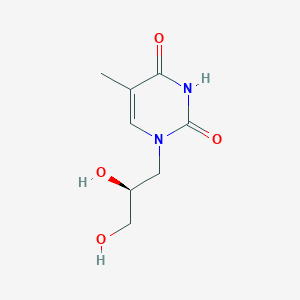
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
